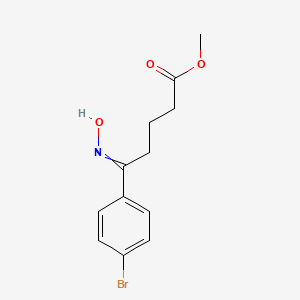

Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate

Description

Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is a pentanoate ester derivative featuring a 4-bromophenyl group and a hydroxyimino substituent.

Properties

IUPAC Name |

methyl 5-(4-bromophenyl)-5-hydroxyiminopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHBOZLIIUCWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C12H14BrN2O3

- Molecular Weight : Approximately 302.17 g/mol

- Functional Groups : Hydroxyimino group and a bromophenyl substituent on a pentanoate backbone.

The presence of the hydroxyimino group enhances its reactivity and potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antioxidant Activity

The antioxidant potential of oxime derivatives has been documented, suggesting that methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate may also possess similar properties. The hydroxyimino group can scavenge free radicals, thereby protecting cells from oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the biological activity of methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 5-(phenyl)-5-(hydroxyimino)pentanoate | C11H15N2O2 | Lacks bromine; studied for similar biological activities |

| Methyl 5-(4-chlorophenyl)-5-(hydroxyimino)pentanoate | C12H16ClN2O2 | Chlorine substituent; variations in reactivity |

| Methyl 3-(4-bromophenyl)-3-hydroxybutanoate | C11H13BrO3 | Different backbone; explored for anti-inflammatory properties |

| Methyl 2-(4-bromophenyl)-2-hydroxyacetate | C10H11BrO3 | Variation in functional groups; assessed for antioxidant activity |

This table illustrates how variations in substituents can influence biological activity, emphasizing the need for further research on methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate to elucidate its specific mechanisms of action.

Case Studies and Research Findings

- Study on Inflammatory Response : A related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), was found to inhibit inflammatory responses in RAW 264.7 cells by suppressing iNOS and COX-2 expressions. This suggests that methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate may exhibit similar anti-inflammatory mechanisms through comparable pathways .

- Oxime Derivatives in Medicinal Chemistry : Research has shown that oxime derivatives can be effective in various therapeutic areas, including cancer and neurodegenerative diseases. The unique structure of methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate positions it as a potential candidate for further exploration in these fields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl vs. Chlorophenyl Derivatives

- Methyl 2-(4-bromobenzamido)-5-(3-nitroguanidino)pentanoate (4n): Yield = 90.0% .

- Methyl 2-(4-chlorobenzamido)-5-(3-nitroguanidino)pentanoate (4m): Yield = 91.1% . The comparable yields suggest minimal steric or electronic impact from bromine vs. chlorine substitution. However, bromine’s higher atomic weight may influence molecular interactions in downstream applications (e.g., binding affinity).

Heterocyclic vs. Aromatic Substituents

- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) : Yield = 75% .

- Methyl 5-(5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)pentanoate (13e): Yield = 84% . Triazole and thiadiazole heterocycles improve yields due to stabilized intermediates during cyclization. In contrast, purely aromatic pentanoate derivatives (e.g., 4n) exhibit slightly higher yields, possibly due to simpler synthetic pathways .

Chain Length and Ester Group Variations

Pentanoate vs. Butanoate Esters

- Methyl 5-(3-hydroxyphenoxy)-pentanoate (17): Yield = 64% .

- Methyl 4-(3-hydroxyphenoxy)-butanoate (18): Yield = 43% . Longer pentanoate chains (vs. butanoate) enhance solubility in organic solvents, improving reaction efficiency. The lower yield for 18 may stem from steric hindrance during esterification or purification challenges .

Ethyl vs. Methyl Esters

Functional Group Impact on Bioactivity

Hydroxyimino vs. Nitroguanidino Groups

- Methyl 5-(3-nitroguanidino)-2-(phenylsulfonamido)pentanoate (6b): Yield = 87.0% . The hydroxyimino group in the target compound may offer superior metal-chelating properties compared to nitroguanidino groups, which are more polar and prone to hydrolysis .

Complex Multi-Substituted Derivatives

- Methyl-5-((4-bromobenzyl)amino)-4-((S)-N-((R)-1-(4-methoxyphenyl)ethyl)-2-methylbutanamido)-5-oxopentanoate (9a): This compound demonstrates that increased substituent complexity (e.g., chiral centers, methoxy groups) can complicate synthesis but enhance target specificity in drug discovery .

Q & A

Q. What are the key synthetic routes for preparing methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as: (1) Bromophenyl precursor functionalization : Introducing the hydroxyimino group via hydroxylamine under acidic conditions (pH 4–5, 60°C) . (2) Esterification : Methanol-mediated esterification of the intermediate pentanoic acid derivative using thionyl chloride (SOCl₂) as a catalyst .

- Critical Parameters : Temperature control (<70°C) prevents decomposition of the hydroxyimino group. Inert atmospheres (N₂/Ar) minimize oxidation .

- Yield Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the product from byproducts like unreacted bromophenyl precursors .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include:

- Methyl ester protons at δ 3.6–3.7 ppm (singlet) .

- Hydroxyimino proton (exchangeable, broad peak at δ 8–9 ppm, suppressed in D₂O) .

- 4-Bromophenyl aromatic protons as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) .

- FT-IR : Confirm ester carbonyl (C=O, ~1730 cm⁻¹) and hydroxyimino (N–O, ~930 cm⁻¹) groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydroxyimino group in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilicity : The hydroxyimino group acts as a directing group, polarizing the adjacent carbonyl carbon for nucleophilic attack (e.g., Grignard reagents) .

- Steric Effects : Steric hindrance from the 4-bromophenyl group slows reactions at the pentanoate chain, favoring modifications at the hydroxyimino site .

- Contradictions in Data : Substituting bromine with electron-withdrawing groups (e.g., –NO₂) increases reactivity, but bulky substituents (e.g., –CF₃) reduce yields due to steric clashes .

Q. How does the 4-bromophenyl substituent influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Target Interaction : The bromine atom enhances lipophilicity, improving membrane permeability. Docking studies suggest π-π stacking between the bromophenyl ring and hydrophobic enzyme pockets (e.g., glutaminase) .

- Comparative Analysis : Analogues with 4-chlorophenyl groups show 20% lower inhibitory activity, while fluorine substitutions reduce binding affinity due to weaker van der Waals interactions .

- Experimental Design : Use kinetic assays (IC₅₀ measurements) with purified enzymes and controls (e.g., BPTES analogs) to quantify potency .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents:

- Polar aprotic solvents (DMF, DMSO) dissolve the compound at >10 mM, while aqueous buffers (<1 mM) require co-solvents (e.g., 10% PEG-400) .

- Data Reconciliation : Discrepancies arise from crystallinity variations (amorphous vs. crystalline batches). XRPD analysis guides recrystallization protocols (e.g., ethanol/water) to standardize solubility .

Data Analysis & Experimental Design

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Structural Modifications :

- Chain Length : Shortening the pentanoate ester to propanoate reduces metabolic stability (t₁/₂ < 1 hr in liver microsomes) .

- Hydroxyimino Replacement : Replacing –NOH with –NH₂ decreases target affinity but improves oral bioavailability .

- In Vivo Testing : Administer analogues in rodent models with LC-MS/MS plasma monitoring to correlate structural changes with AUC and Cₘₐₓ .

Q. What analytical techniques differentiate degradation products during stability studies?

- Methodological Answer :

- HPLC-MS : Identifies hydrolytic degradation (ester cleavage to pentanoic acid) and oxidative byproducts (hydroxyimino to nitroso groups) .

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, 0.1 M HCl/NaOH) to mimic long-term instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.